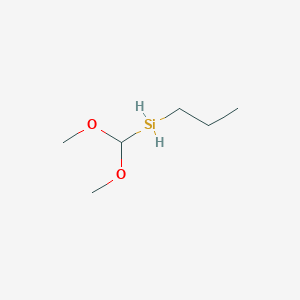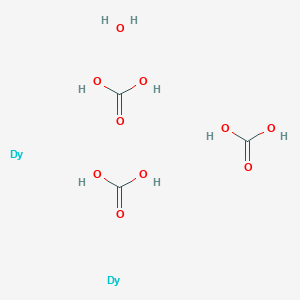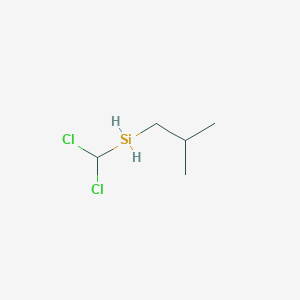
Silane, dichloromethyl(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, dichloromethyl(2-methylpropyl)- is an organosilicon compound with the molecular formula C₅H₁₂Cl₂Si. It is a colorless liquid that is used in various chemical synthesis processes. The compound is known for its reactivity due to the presence of both silicon and chlorine atoms, making it valuable in the production of other organosilicon compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silane, dichloromethyl(2-methylpropyl)- can be synthesized through the reaction of 2-methylpropylmagnesium chloride with dichloromethylsilane. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
2-methylpropylmagnesium chloride+dichloromethylsilane→Silane, dichloromethyl(2-methylpropyl)-
Industrial Production Methods: In industrial settings, the production of dichloromethyl(2-methylpropyl)silane involves the use of specialized reactors that can handle the reactive nature of the starting materials. The process is carefully controlled to ensure high yield and purity of the final product. The reaction conditions often include low temperatures and the use of catalysts to enhance the reaction rate.
Types of Reactions:
Substitution Reactions: Silane, dichloromethyl(2-methylpropyl)- can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents for these reactions include alcohols, amines, and thiols.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid. This reaction is highly exothermic and requires careful handling.
Polymerization: Silane, dichloromethyl(2-methylpropyl)- can be used as a monomer in the polymerization process to form polysilanes, which are valuable in various industrial applications.
Common Reagents and Conditions:
Alcohols: Used in substitution reactions to form alkoxysilanes.
Amines: React with dichloromethyl(2-methylpropyl)silane to form aminosilanes.
Water: Reacts with the compound to form silanols and hydrochloric acid.
Major Products Formed:
Alkoxysilanes: Formed from the reaction with alcohols.
Aminosilanes: Formed from the reaction with amines.
Silanols: Formed from the hydrolysis reaction.
Scientific Research Applications
Silane, dichloromethyl(2-methylpropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also used in the production of silane coupling agents, which are important in the modification of surfaces and materials.
Biology: The compound is used in the development of biocompatible materials and coatings.
Medicine: Research is ongoing into the use of organosilicon compounds in drug delivery systems and medical implants.
Industry: Silane, dichloromethyl(2-methylpropyl)- is used in the production of silicone polymers, which have applications in sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of dichloromethyl(2-methylpropyl)silane involves its reactivity with various nucleophiles. The silicon atom in the compound is electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and water. This reactivity is exploited in various chemical synthesis processes to form new organosilicon compounds.
Comparison with Similar Compounds
Dichloromethylsilane: Similar in structure but lacks the 2-methylpropyl group.
Dimethyldichlorosilane: Contains two methyl groups instead of the 2-methylpropyl group.
Chlorodimethylsilane: Contains one chlorine and two methyl groups.
Uniqueness: Silane, dichloromethyl(2-methylpropyl)- is unique due to the presence of the 2-methylpropyl group, which imparts different reactivity and properties compared to other similar compounds. This makes it valuable in specific applications where the 2-methylpropyl group is required for the desired chemical properties.
Properties
IUPAC Name |
dichloromethyl(2-methylpropyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12Cl2Si/c1-4(2)3-8-5(6)7/h4-5H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEMFXSUUOZFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[SiH2]C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
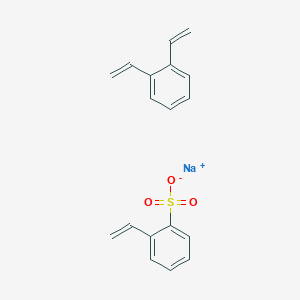
![(2Z,4R)-4-[(E)-3-hydroxyoct-1-enyl]-2-pentylidene-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-ol](/img/structure/B8083263.png)
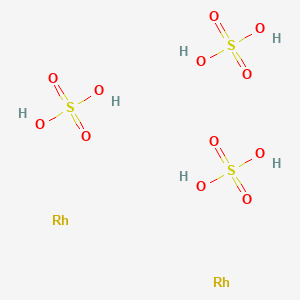
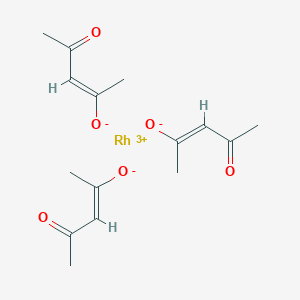
![(3R,3aS,6R,6aS)-6-[(4-methylbenzenesulfonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl 4-methylbenzene-1-sulfonate](/img/structure/B8083286.png)
![7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8083288.png)
![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2S,3S)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B8083289.png)
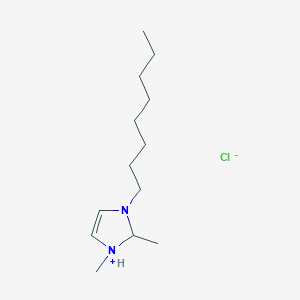

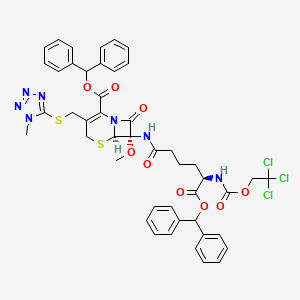
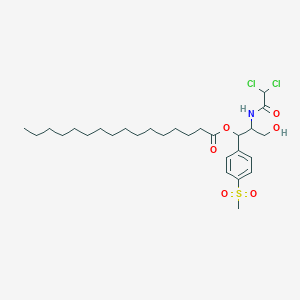
![sodium;2-[(E)-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate](/img/structure/B8083311.png)
